molecular formula C7H6O3 B092985 3-(2-Furyl)acrylic acid CAS No. 15690-24-1

3-(2-Furyl)acrylic acid

Cat. No. B092985
CAS RN: 15690-24-1
M. Wt: 138.12 g/mol
InChI Key: ZCJLOOJRNPHKAV-ONEGZZNKSA-N
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Description

3-(2-Furyl)acrylic acid (FAA) is a compound that features a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The acrylic acid moiety is characterized by a vinyl group attached to a carboxylic acid. FAA serves as a precursor for various chemical reactions and syntheses, particularly in the creation of furan derivatives that have applications in materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of FAA and its derivatives has been explored in several studies. A method for preparing β,2-furyl acrylic acid through the condensation of furfural and malonic acid in the presence of pyridine has been reported, which provides a high degree of purity for the compound . Additionally, FAA has been synthesized from epichlorohydrin, which is then used to create various copolymers . The synthesis of related compounds, such as 3-(5-nitro-2-furyl)-acrylic acid derivatives, has also been described, providing insight into the steric configurations and functional derivatives of these compounds .

Molecular Structure Analysis

The molecular structure of FAA and its derivatives is characterized by the presence of the furan ring and the acrylic acid moiety. Studies have shown that in certain derivatives, such as 3-(furyl)-3-(diethoxyphosphoryl)acrylates, the diethoxyphosphoryl and ester groups are in trans-position relative to the double bond, regardless of the furan fragment's structure . This information is crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

FAA and its derivatives undergo various chemical reactions. For instance, FAA can be copolymerized with acrylonitrile to produce pre-polymers with different properties, which are then cured using different agents . The reaction of furyl acrylic acid derivatives with nitromethane has been studied, revealing regioselective formation of certain products . Additionally, the synthesis of 3-(5-nitro-2-furyl)acrylamides through the condensation of acryloyl chloride and alkylamines has been reported, with some derivatives showing significant antibacterial activity10.

Physical and Chemical Properties Analysis

The physical and chemical properties of FAA and its derivatives are influenced by their molecular structure. The copolymerization of FAA with other monomers, such as acrylonitrile or methyl methacrylate, affects the mechanical, electrical, and chemical resistance properties of the resulting composites . The thermal stability of these materials has been analyzed using techniques like differential scanning calorimetry (DSC) and thermogravimetry . The antimicrobial effects of certain FAA derivatives have also been investigated, showing that these compounds can have significant biological activity .

Scientific Research Applications

Application 1: Sustainable Chemical Building Units

  • Summary of the Application : 3-(2-Furyl)acrylic acid and its novel-substituted derivatives are synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid . These compounds have potential applications as sustainable chemical building units .
  • Methods of Application : The synthesis process employs various organocatalysts, with piperidinium acetate as the catalyst affording good to excellent isolated yields of the acrylic acids under solvent-free conditions . The substituted 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring were esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction . Moreover, the olefinic group was selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .
  • Results or Outcomes : The catalytic processes were optimized on various reaction parameters, and the synthesized compounds were characterized by FTIR, NMR (1H, 13C), and elemental analysis .

Application 2: Preparation of Heteroaryl-Substituted Bis-Trifluoromethyl Carbinols and Trifluoroacetophenone Derivatives

  • Summary of the Application : 3-(2-Furyl)acrylic acid is used as a reactant in the preparation of heteroaryl-substituted bis-trifluoromethyl carbinols and trifluoroacetophenone derivatives .

Application 3: Perfume Industry

  • Summary of the Application : 3-(2-Furyl)acrylic acid derivatives are used in the perfume industry . The specific scent or fragrance contributed by these derivatives is not specified in the source.

Application 4: Preparation of Malonyl-CoA Decarboxylase (MCD) Inhibitors

  • Summary of the Application : 3-(2-Furyl)acrylic acid is used as a reactant in the preparation of malonyl-CoA decarboxylase (MCD) inhibitors . MCD inhibitors have potential therapeutic applications in treating various metabolic disorders.

Application 5: Perfume Industry

  • Summary of the Application : 3-(2-Furyl)acrylic acid derivatives are used in the perfume industry . The specific scent or fragrance contributed by these derivatives is not specified in the source.

Application 6: Preparation of Malonyl-CoA Decarboxylase (MCD) Inhibitors

  • Summary of the Application : 3-(2-Furyl)acrylic acid is used as a reactant in the preparation of malonyl-CoA decarboxylase (MCD) inhibitors . MCD inhibitors have potential therapeutic applications in treating various metabolic disorders.

Safety And Hazards

Users should avoid contact with skin and eyes and not breathe dust, mist, or vapors . The compound should be kept in a dry place with the container tightly closed and refrigerated .

Future Directions

The renewable synthesis of 3-(2-Furyl)acrylic acid and its novel-substituted derivatives has potential applications as sustainable chemical building units . This synthesis process represents a promising direction for future research and development .

properties

IUPAC Name

(E)-3-(furan-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJLOOJRNPHKAV-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901230
Record name (E)-2-Furanacrylic acid
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Furyl)acrylic acid

CAS RN

539-47-9, 15690-24-1
Record name 2-Furanacrylic acid
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Record name 2-Furanacrylic acid
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Record name 15690-24-1
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Record name Furylacrylic acid
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Record name Furylacrylic acid
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Record name 2-Propenoic acid, 3-(2-furanyl)-
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Record name 3-(2-furyl)acrylic acid
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Record name (2E)-3-(furan-2-yl)prop-2-enoic acid
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Record name 2-FURANACRYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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